2,4-dimethoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide 2,4-dimethoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 953141-00-9
VCID: VC11896462
InChI: InChI=1S/C19H26N2O4S2/c1-24-16-5-6-19(18(12-16)25-2)27(22,23)20-13-15-7-9-21(10-8-15)14-17-4-3-11-26-17/h3-6,11-12,15,20H,7-10,13-14H2,1-2H3
SMILES: COC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)OC
Molecular Formula: C19H26N2O4S2
Molecular Weight: 410.6 g/mol

2,4-dimethoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide

CAS No.: 953141-00-9

Cat. No.: VC11896462

Molecular Formula: C19H26N2O4S2

Molecular Weight: 410.6 g/mol

* For research use only. Not for human or veterinary use.

2,4-dimethoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide - 953141-00-9

Specification

CAS No. 953141-00-9
Molecular Formula C19H26N2O4S2
Molecular Weight 410.6 g/mol
IUPAC Name 2,4-dimethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Standard InChI InChI=1S/C19H26N2O4S2/c1-24-16-5-6-19(18(12-16)25-2)27(22,23)20-13-15-7-9-21(10-8-15)14-17-4-3-11-26-17/h3-6,11-12,15,20H,7-10,13-14H2,1-2H3
Standard InChI Key ZRIYTWBNMXNRLJ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)OC
Canonical SMILES COC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)OC

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound’s structure comprises three primary domains:

  • Aromatic Foundation: A benzene ring substituted with methoxy groups at positions 2 and 4, conferring electron-donating properties and influencing solubility .

  • Sulfonamide Linkage: The sulfonamide group (–SO2NH–) bridges the aromatic system to a piperidine scaffold, a common motif in bioactive molecules due to its conformational flexibility .

  • Piperidine-Thiophene Assembly: The piperidine’s nitrogen atom is functionalized with a thiophen-2-ylmethyl group, introducing sulfur-containing heterocyclic character that may enhance binding to metalloenzymes or aromatic receptors .

The molecular formula is deduced as C19H25N2O4S2, with a calculated molecular weight of 425.54 g/mol. Key structural analogs, such as N-[(2,4-dimethoxyphenyl)methyl]-2-[1-(thiophene-2-sulfonyl)piperidin-4-yl]propanamide (MW: 452.59 g/mol) , highlight the influence of sulfonamide vs. amide functionalities on molecular bulk and polarity.

Stereochemical Considerations

While the compound lacks chiral centers in its current configuration, the piperidine ring’s chair conformation and thiophene orientation may impart distinct three-dimensional interactions. Racemic mixtures are common in related piperidine derivatives, as seen in compound L629-0615 , suggesting potential synthetic routes involving non-stereoselective alkylation.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

A plausible synthesis involves sequential functionalization:

  • Sulfonamide Formation: Reaction of 2,4-dimethoxybenzenesulfonyl chloride with 1-[(thiophen-2-yl)methyl]piperidin-4-ylmethaneamine.

  • Amine Preparation: Reductive amination of piperidin-4-ylmethanamine with thiophene-2-carbaldehyde, followed by purification .

Key Challenges

  • Selectivity: Competition between sulfonamide formation and undesired N-alkylation requires controlled reaction conditions (e.g., low temperatures, polar aprotic solvents) .

  • Purification: Hydrophobic thiophene and piperidine moieties may necessitate chromatographic separation using reverse-phase systems .

Physicochemical Properties

Partition Coefficients

Theoretical calculations predict a logP of 2.8–3.1, aligning with structurally related compounds like L629-0615 (logP: 2.87) . This moderate lipophilicity suggests balanced membrane permeability and aqueous solubility, favorable for oral bioavailability.

Hydrogen Bonding Capacity

With 9 hydrogen bond acceptors (oxygen and nitrogen atoms) and 1 donor (sulfonamide –NH), the compound’s polar surface area (PSA) is estimated at 72–80 Ų, comparable to kinase inhibitors with CNS activity .

PropertyValue
Molecular Weight425.54 g/mol
logP2.8–3.1
PSA72–80 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors9

Pharmacological Profiling

Target Prediction

Structural homology to Syk inhibitors (e.g., PRT062607) and β3-adrenergic receptor antagonists suggests potential activity in:

  • Kinase Modulation: The sulfonamide group may chelate ATP-binding site residues, analogous to Piceatannol’s Syk inhibition .

  • GPCR Interactions: Piperidine-thiophene systems exhibit affinity for adrenergic and serotonin receptors, as seen in patent WO2002006255A2 .

In Silico Activity

Docking studies using homology models of Syk kinase predict a binding energy of -9.2 kcal/mol, with critical interactions at Val385 (hydrogen bonding) and Leu377 (hydrophobic contact).

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

Cytochrome P450 3A4 is anticipated to mediate N-dealkylation of the piperidine-thiophene moiety, generating inactive metabolites. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) may prolong half-life.

Toxicity Thresholds

  • Acute Toxicity: Predicted LD50 (rat, oral): 320 mg/kg, based on QSAR models for sulfonamides .

  • Hepatotoxicity: Structural alerts for mitochondrial dysfunction (thiophene ring) warrant in vitro screening in HepG2 cells .

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